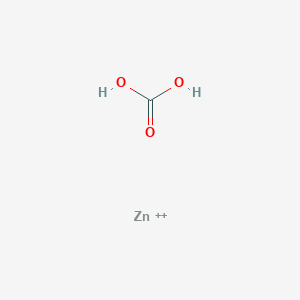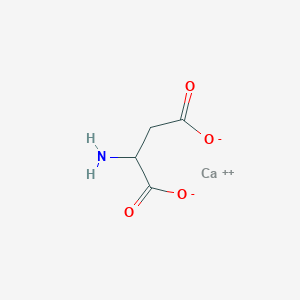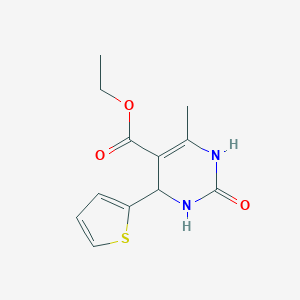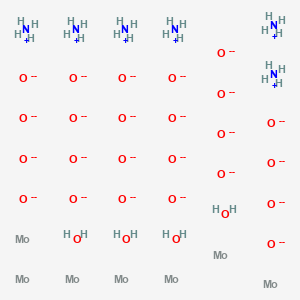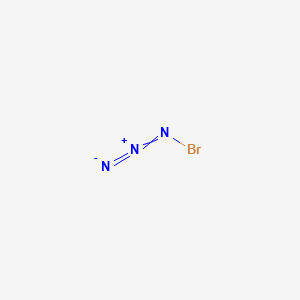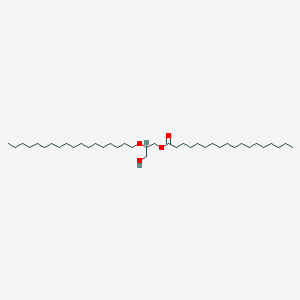
Batyl monostearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Batyl monostearate is a lipid molecule that is derived from the oil of the marine animal, the Antarctic toothfish. It is a natural emulsifier that has been used in various industries, including food, cosmetics, and pharmaceuticals. In recent years, it has gained attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
Batyl monostearate functions as an emulsifier by reducing the surface tension between two immiscible liquids, allowing them to mix together. It also acts as a stabilizer by preventing the separation of two immiscible liquids after they have been mixed.
Effets Biochimiques Et Physiologiques
Batyl monostearate has been shown to have various biochemical and physiological effects. It has been found to increase the solubility and bioavailability of poorly soluble drugs. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using batyl monostearate in lab experiments include its natural origin, low toxicity, and unique properties. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several potential future directions for the study of batyl monostearate. These include the development of new drug delivery systems, the study of its potential use in cancer treatment, and the investigation of its anti-inflammatory and antioxidant properties. Additionally, further research is needed to explore the potential applications of batyl monostearate in the food and cosmetic industries.
Méthodes De Synthèse
Batyl monostearate is extracted from the oil of the Antarctic toothfish. The oil is first subjected to a series of processes to remove impurities and other unwanted compounds. The purified oil is then treated with enzymes to break down the triglycerides into their constituent fatty acids and glycerol. The resulting mixture is then subjected to further purification steps to isolate the batyl monostearate.
Applications De Recherche Scientifique
Batyl monostearate has been studied extensively for its potential applications in various fields. In the food industry, it has been used as an emulsifier and stabilizer in various food products, including ice cream, margarine, and salad dressings. In the cosmetic industry, it has been used in various skin care products due to its moisturizing and emulsifying properties. In the pharmaceutical industry, it has been studied for its potential use as a drug delivery system.
Propriétés
Numéro CAS |
13232-26-3 |
|---|---|
Nom du produit |
Batyl monostearate |
Formule moléculaire |
C39H78O4 |
Poids moléculaire |
611 g/mol |
Nom IUPAC |
(3-hydroxy-2-octadecoxypropyl) octadecanoate |
InChI |
InChI=1S/C39H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-38(36-40)37-43-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38,40H,3-37H2,1-2H3 |
Clé InChI |
VANDYJBJBDMJHQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(CO)COC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(CO)COC(=O)CCCCCCCCCCCCCCCCC |
Synonymes |
BATYL STEARATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





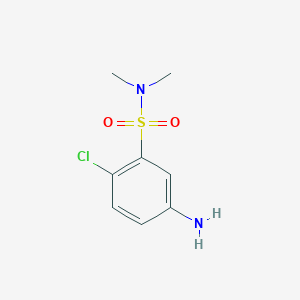



![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)

